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molecular formula C9H7NO3 B8477428 4,1-Benzoxazepine-2,5-dione

4,1-Benzoxazepine-2,5-dione

Cat. No. B8477428
M. Wt: 177.16 g/mol
InChI Key: JLDVNEPTZQEKSJ-UHFFFAOYSA-N
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Patent
US04977258

Procedure details

A solution of sodium hydroxide (2 g, 50 mole) in water (12 ml) was added to a stirred slurry of 2-chloroacetamidobenzoic acid (10.3 g, 48 mmole) in isopropanol (22.5 ml) and water (87.5 ml). The mixture was stirred until a solution formed and then heated at 80° C. for 4 hours. The solution was cooled to 0° C. and the crystalline solid collected, washed with water and dried in vacuo at 50° C. to give the product (7.4 g, 87%), m.p. 200°-201° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
2-chloroacetamidobenzoic acid
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
87.5 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][C:5]([NH:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])=[O:6]>O.C(O)(C)C>[NH:7]1[C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10](=[O:12])[O:11][CH2:4][C:5]1=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
2-chloroacetamidobenzoic acid
Quantity
10.3 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
22.5 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
87.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the crystalline solid collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
N1C(COC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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